H-D-Thr(tBu)-OtBu
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Overview
Description
H-D-Thr(tBu)-OtBu, also known as O-tert-Butyl-D-threonine tert-butyl ester, is a derivative of the amino acid threonine. This compound is characterized by the presence of a tert-butyl group attached to both the hydroxyl and carboxyl groups of the threonine molecule. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Thr(tBu)-OtBu typically involves the protection of the hydroxyl and carboxyl groups of D-threonine. The process begins with the esterification of the carboxyl group using tert-butyl alcohol in the presence of an acid catalyst. This is followed by the protection of the hydroxyl group with a tert-butyl group using tert-butyl chloride and a base such as triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-D-Thr(tBu)-OtBu undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases and elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted threonine derivatives.
Scientific Research Applications
H-D-Thr(tBu)-OtBu is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Thr(tBu)-OtBu is primarily related to its ability to interact with biological molecules. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
H-D-Thr(tBu)-OH: A similar compound with only one tert-butyl group attached to the hydroxyl group.
H-D-Ser(tBu)-OtBu: A serine derivative with tert-butyl groups attached to both the hydroxyl and carboxyl groups.
H-D-Ala(tBu)-OtBu: An alanine derivative with tert-butyl groups attached to the amino and carboxyl groups.
Uniqueness
H-D-Thr(tBu)-OtBu is unique due to the presence of two tert-butyl groups, which provide enhanced steric protection and stability. This makes it particularly useful in applications where stability and resistance to degradation are crucial. Additionally, the compound’s specific stereochemistry and functional groups allow for selective interactions with biological molecules, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C12H25NO3 |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate |
InChI |
InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m0/s1 |
InChI Key |
PPDIUNOGUIAFLV-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C |
Origin of Product |
United States |
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